
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a methoxy group, a piperidine ring, a phenyl ring, a piperazine ring, and a trifluoromethyl group.Applications De Recherche Scientifique
Tubulin Polymerization Inhibition and Anticancer Activity
A study reported a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles that demonstrated significant antiproliferative properties against a wide range of cancer cell lines. These compounds, including analogs related to the requested chemical structure, were found to potently inhibit tubulin polymerization. This inhibition is associated with cell cycle arrest at the G2/M phase, suggesting a mechanism by which these compounds may exert anticancer effects. Molecular docking studies further suggested that these compounds bind efficiently to β-tubulin at the colchicine binding site, highlighting their potential as novel and potent tubulin polymerization inhibitors (Prinz et al., 2017).
Antimicrobial Activity
Another research focus is the synthesis and evaluation of novel triazole analogues of piperazine, including structures similar to the compound , for their antimicrobial activity. These compounds were assessed against various human pathogenic bacteria, with some showing significant inhibition of bacterial growth. This demonstrates the potential of such compounds, by extension including the targeted compound, in the development of new antimicrobial agents (Nagaraj et al., 2018).
Chemical Synthesis and Characterization
Research into the chemical synthesis and structural characterization of adducts involving phenylpiperazin-1-yl methanone derivatives has provided insights into the chemical properties and reactivity of these compounds. Studies involving crystal structure analysis reveal the geometrical arrangements and potential for forming intermolecular interactions, which can be crucial for understanding the biological activity and solubility properties of these compounds (Revathi et al., 2015).
Electrochemical Synthesis
Electrochemical methods have been employed for the synthesis of new substituted phenylpiperazines, including compounds related to the one . This approach offers a reagent-less, environmentally friendly method for synthesizing phenylpiperazine derivatives in aqueous solutions, highlighting the versatility and efficiency of electrochemical synthesis in generating compounds with potential biological activity (Nematollahi & Amani, 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O2/c1-32-22-9-11-28(12-10-22)20-7-5-18(6-8-20)23(31)30-15-13-29(14-16-30)21-4-2-3-19(17-21)24(25,26)27/h2-8,17,22H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAHPQMCHRPAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B2843310.png)
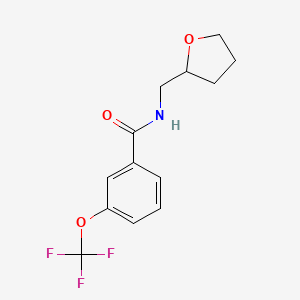
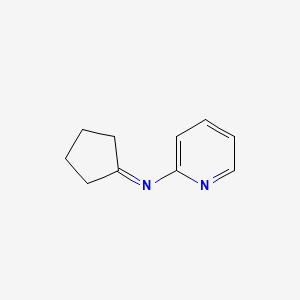
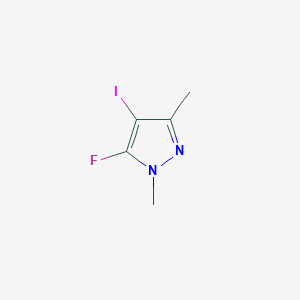
amine hydrochloride](/img/structure/B2843319.png)
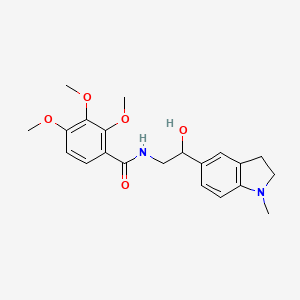

![3'-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2843324.png)
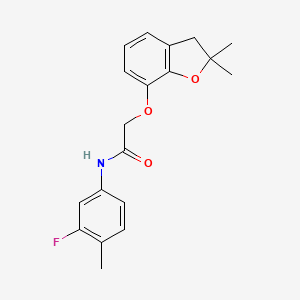
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)
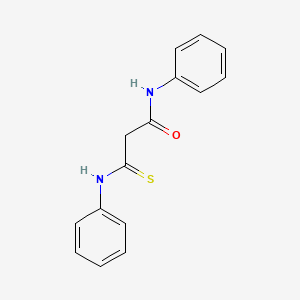
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2843332.png)
![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)